molecular formula C13H10Cl2N2O B11177646 3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide

3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B11177646
M. Wt: 281.13 g/mol
InChI Key: FEJRMDRYAYVKNH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H10Cl2N2O It is a benzamide derivative characterized by the presence of two chlorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

3,4-dichloro-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H10Cl2N2O/c1-8-4-5-16-12(6-8)17-13(18)9-2-3-10(14)11(15)7-9/h2-7H,1H3,(H,16,17,18)

InChI Key

FEJRMDRYAYVKNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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